molecular formula C17H17N3O6 B10903381 N'-benzylidene-2-nitro-3,4,5-trimethoxybenzohydrazide

N'-benzylidene-2-nitro-3,4,5-trimethoxybenzohydrazide

Cat. No.: B10903381
M. Wt: 359.3 g/mol
InChI Key: HSMFLSSFXLFZRA-ZDLGFXPLSA-N
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Description

3,4,5-TRIMETHOXY-2-NITRO-N’~1~-[(Z)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of three methoxy groups, a nitro group, and a phenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-2-NITRO-N’~1~-[(Z)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3,4,5-trimethoxy-2-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with benzaldehyde under acidic or basic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or methanol, with the use of catalysts such as acetic acid or sulfuric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-2-NITRO-N’~1~-[(Z)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Halides, amines.

    Catalysts: Acetic acid, sulfuric acid

Major Products

    Reduction: Formation of 3,4,5-trimethoxy-2-amino-N’~1~-[(Z)-1-phenylmethylidene]benzohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Condensation: Formation of hydrazones or azines

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-2-NITRO-N’~1~-[(Z)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE involves its interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA, leading to strand breaks and inhibition of replication. Additionally, the compound can inhibit enzymes involved in cell proliferation pathways, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-TRIMETHOXY-2-NITRO-N’~1~-[(Z)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a DNA-interacting agent, while the hydrazide moiety allows for versatile chemical modifications .

Properties

Molecular Formula

C17H17N3O6

Molecular Weight

359.3 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-3,4,5-trimethoxy-2-nitrobenzamide

InChI

InChI=1S/C17H17N3O6/c1-24-13-9-12(14(20(22)23)16(26-3)15(13)25-2)17(21)19-18-10-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,21)/b18-10-

InChI Key

HSMFLSSFXLFZRA-ZDLGFXPLSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)C(=O)N/N=C\C2=CC=CC=C2)[N+](=O)[O-])OC)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NN=CC2=CC=CC=C2)[N+](=O)[O-])OC)OC

Origin of Product

United States

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